molecular formula C21H17N3O5S B2947520 Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 311327-58-9

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2947520
CAS RN: 311327-58-9
M. Wt: 423.44
InChI Key: UWRSYVOJLHKBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate, also known as EDBT, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the benzothiazole family of compounds, which have been found to have various biological activities.

Scientific Research Applications

Synthesis and Biological Properties

  • Piperidine Substituted Benzothiazole Derivatives : A study by Shafi, Rajesh, and Senthilkumar (2021) explored the synthesis of piperidine substituted benzothiazole derivatives, including ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. This study highlights the process of synthesizing these compounds and their potential antibacterial and antifungal activities. This demonstrates the compound's role in developing new pharmaceuticals with specific antimicrobial properties (Shafi, Rajesh, & Senthilkumar, 2021).

Design and Synthesis of Mycobacterium Tuberculosis Inhibitors

  • Thiazole-Aminopiperidine Hybrid Analogues : Jeankumar et al. (2013) conducted a study on the design and synthesis of thiazole-aminopiperidine hybrid analogues. These compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were evaluated for their activity against Mycobacterium tuberculosis. This research contributes to the development of new therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Novel Compounds with Potential Biological Activities

  • Synthesis of Benzothiazole Derivatives : Bhoi, Borad, Pithawala, and Patel (2016) focused on synthesizing new ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. Their work emphasizes the importance of creating new compounds, potentially with significant biological activities, using efficient and environmentally friendly methods (Bhoi et al., 2016).

Therapeutic Applications

  • Antimycobacterial Activity : Lv et al. (2017) synthesized novel imidazo[1,2-a]pyridine-3-carboxamides with various linkers, including compounds structurally similar to Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate. These compounds showed considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Lv et al., 2017).

properties

IUPAC Name

ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-2-29-20(28)13-6-7-15-16(11-13)30-21(22-15)23-19(27)12-4-3-5-14(10-12)24-17(25)8-9-18(24)26/h3-7,10-11H,2,8-9H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRSYVOJLHKBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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